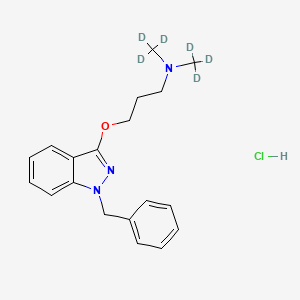

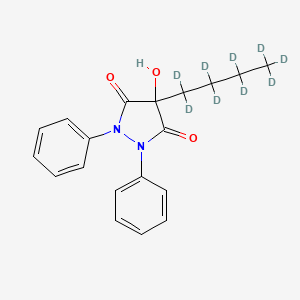

Benzydamine-d6 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzydamine-d6 (chlorhydrate) est une forme deutérée du chlorhydrate de benzydamine, un anti-inflammatoire non stéroïdien (AINS) aux propriétés anesthésiques locales et analgésiques. Il est couramment utilisé pour le traitement de la douleur et de l’inflammation de la bouche et de la gorge, telles que les maux de gorge, les aphtes et la douleur après une intervention chirurgicale dentaire .

Mécanisme D'action

Le mécanisme d’action de la benzydamine-d6 (chlorhydrate) implique l’inhibition des cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha (TNF-α) et l’interleukine-1β (IL-1β). Elle stabilise également les membranes cellulaires et inhibe la libération de médiateurs inflammatoires. Contrairement aux AINS traditionnels, la benzydamine-d6 (chlorhydrate) n’inhibe pas la cyclooxygénase ni la lipooxygénase, ce qui la rend moins susceptible de provoquer des effets secondaires gastro-intestinaux .

Analyse Biochimique

Biochemical Properties

Benzydamine-d6 Hydrochloride interacts with various enzymes and proteins in biochemical reactions. It inhibits LPS-induced TNF-α and IL-1β production in isolated human peripheral blood mononuclear cells (PBMCs) when used at concentrations of 12, 25, and 50 µM .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it reduces serum and lung levels of TNF-α and IL-1β, as well as mortality, in a mouse model of LPS-induced endotoxemia .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la benzydamine-d6 (chlorhydrate) implique l’incorporation d’atomes de deutérium dans la molécule de benzydamine. Cela peut être réalisé par différentes voies de synthèse, notamment l’utilisation de réactifs et de solvants deutérés. Une méthode courante consiste à faire réagir le dérivé N-benzylique de l’anthranilate de méthyle avec de l’acide nitreux pour obtenir le dérivé N-nitroso, qui est ensuite réduit par le thiosulfate de sodium pour donner l’hydrazine transitoire .

Méthodes de production industrielle : La production industrielle de benzydamine-d6 (chlorhydrate) implique généralement une synthèse à grande échelle utilisant la chromatographie liquide haute performance (CLHP) pour garantir la pureté et la qualité du produit final. La séparation est effectuée sur une colonne Gemini C18 en utilisant un tampon d’acétonitrile-méthanol-carbonate d’ammonium comme phase mobile .

Analyse Des Réactions Chimiques

Types de réactions : La benzydamine-d6 (chlorhydrate) subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles à son métabolisme et à son activité pharmacologique.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions de la benzydamine-d6 (chlorhydrate) comprennent l’acide nitreux, le thiosulfate de sodium et les solvants deutérés. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour assurer les transformations chimiques souhaitées .

Principaux produits formés : Les principaux produits formés à partir des réactions de la benzydamine-d6 (chlorhydrate) comprennent les métabolites hydroxy, désalkylés et N-oxyde. Ces métabolites contribuent aux effets pharmacologiques du composé .

Applications de la recherche scientifique

La benzydamine-d6 (chlorhydrate) a un large éventail d’applications dans la recherche scientifique. Il est utilisé en chimie pour l’étude des mécanismes réactionnels et le développement de nouvelles méthodes de synthèse. En biologie, il est utilisé pour étudier les effets de la substitution au deutérium sur l’activité biologique. En médecine, la benzydamine-d6 (chlorhydrate) est utilisée comme étalon de référence dans les études pharmacocinétiques pour comprendre le métabolisme et la distribution de la benzydamine. De plus, elle est utilisée dans l’industrie pharmaceutique pour le contrôle qualité et le développement des formulations .

Applications De Recherche Scientifique

Benzydamine-d6 (hydrochloride) has a wide range of scientific research applications. It is used in chemistry for the study of reaction mechanisms and the development of new synthetic methods. In biology, it is used to investigate the effects of deuterium substitution on biological activity. In medicine, benzydamine-d6 (hydrochloride) is used as a reference standard in pharmacokinetic studies to understand the metabolism and distribution of benzydamine. Additionally, it is used in the pharmaceutical industry for quality control and formulation development .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires à la benzydamine-d6 (chlorhydrate) comprennent d’autres AINS tels que l’ibuprofène, l’aspirine et le naproxène. Ces composés partagent des propriétés anti-inflammatoires et analgésiques, mais diffèrent par leurs structures chimiques et leurs mécanismes d’action .

Unicité : La benzydamine-d6 (chlorhydrate) est unique en raison de sa substitution au deutérium, qui peut améliorer sa stabilité métabolique et réduire le taux de dégradation métabolique. Cela peut entraîner des effets thérapeutiques prolongés et une fréquence de dosage réduite par rapport aux analogues non deutérés .

Propriétés

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNIWKQLJSNAEQ-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R,S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic Acid Benzyl Ester](/img/structure/B565452.png)

![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)